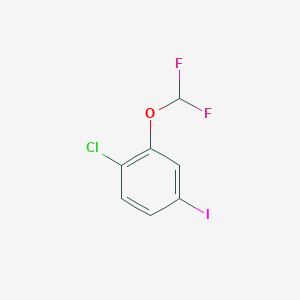

4-Chloro-3-(difluoromethoxy)iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClF2IO |

|---|---|

Molecular Weight |

304.46 g/mol |

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C7H4ClF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |

InChI Key |

CFIFJXAJYKEWIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Difluoromethoxy Iodobenzene

Reactivity Profile of the Aryl Iodide Moiety

The reactivity of 4-chloro-3-(difluoromethoxy)iodobenzene is significantly influenced by the carbon-iodine (C-I) bond, which is the most labile site in the molecule for many transformations. The aryl iodide moiety serves as a versatile functional group, enabling a range of reactions central to synthetic organic chemistry.

The oxidative addition of aryl halides to low-valent transition metal complexes is a fundamental step in many cross-coupling reactions. ucla.edu In the context of this compound, the C-I bond is the primary site for such reactions due to its lower bond dissociation energy compared to the C-Cl bond. Transition metals such as palladium, nickel, and gold are commonly employed in these transformations. ucla.edunih.gov

Table 1: Comparison of Metal Catalysts in Oxidative Addition

| Metal Center | Common Oxidation States | Role in Catalysis | Reference |

| Palladium | Pd(0) / Pd(II) | Widely used in cross-coupling reactions like Suzuki, Heck, and Sonogashira. | youtube.com |

| Nickel | Ni(0) / Ni(II), Ni(I) / Ni(III) | Employed in cross-electrophile coupling and photoredox catalysis. ucla.edu | ucla.edu |

| Gold | Au(I) / Au(III) | Used in various cross-coupling reactions, with mechanistic features that can differ from palladium. nih.gov | nih.gov |

The reaction of aryl halides with magnesium metal is a classic method for the formation of Grignard reagents, which are powerful carbon nucleophiles. masterorganicchemistry.com For this compound, the greater reactivity of the aryl iodide bond allows for selective reaction with magnesium to form the corresponding Grignard reagent, 4-chloro-3-(difluoromethoxy)phenylmagnesium iodide. stackexchange.com This selectivity is a key advantage in preparing functionalized organometallic intermediates. nih.gov

The formation of the Grignard reagent proceeds via the insertion of magnesium into the carbon-iodine bond. masterorganicchemistry.com It is established that this process can involve radical intermediates. researchgate.net The resulting organometallic compound is a versatile intermediate that can react with a wide range of electrophiles to form new carbon-carbon bonds. The preparation of such highly functionalized Grignard reagents can often be achieved at low temperatures to preserve other functional groups present in the molecule. nih.gov

Table 2: Reactivity of Halogens in Grignard Reagent Formation

| Halogen | Bond | Reactivity with Mg | Reference |

| Iodine | C-I | Highest | masterorganicchemistry.comstackexchange.com |

| Bromine | C-Br | Intermediate | stackexchange.com |

| Chlorine | C-Cl | Lowest | stackexchange.com |

Aryl iodides are precursors to hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and low toxicity. organic-chemistry.org this compound can be oxidized to form hypervalent iodine(III) species, such as the corresponding (dichloroiodo)arene or [bis(acyloxy)iodo]arene. arkat-usa.org For example, treatment with chlorine can yield 4-chloro-1-(dichloroiodo)-3-(difluoromethoxy)benzene.

These hypervalent iodine(III) reagents can be used in a variety of synthetic transformations, including oxidations and halogenations. nih.gov A significant advantage of hypervalent iodine chemistry is the ability to generate the active reagent in-situ. organic-chemistry.org This can be achieved by using the parent aryl iodide, such as this compound, as a catalyst in the presence of a terminal oxidant like m-chloroperbenzoic acid (mCPBA) or Oxone. organic-chemistry.org This catalytic approach enhances the sustainability of the synthetic process.

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) imparts unique electronic properties to the aromatic ring and has its own characteristic reactivity.

The difluoromethoxy group is a moderately electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic aromatic substitution. nih.gov This deactivating effect is due to the inductive electron withdrawal by the two highly electronegative fluorine atoms. libretexts.org However, similar to alkoxy groups, the oxygen atom of the difluoromethoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance.

This resonance donation, although weaker than in a methoxy (B1213986) group, is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org Therefore, in electrophilic substitution reactions of this compound, the difluoromethoxy group will direct incoming electrophiles to the positions ortho and para to itself. The interplay between the directing effects of the chloro, iodo, and difluoromethoxy groups will determine the final regiochemical outcome of such reactions. msu.edu

Table 3: Electronic Effects of the Difluoromethoxy Group

| Effect | Description | Influence on Reactivity | Reference |

| Inductive Effect | Electron withdrawal due to the electronegativity of fluorine atoms. | Deactivates the aromatic ring. | libretexts.org |

| Resonance Effect | Electron donation from the oxygen lone pairs. | Directs electrophiles to ortho and para positions. | libretexts.org |

The difluoromethoxy group is generally considered to be chemically robust. However, interactions with inorganic surfaces like glass (amorphous silica) can have mechanistic implications. The surface of glass is typically populated with silanol (B1196071) (Si-OH) groups. psu.edu Under certain conditions, such as elevated temperatures or in the presence of moisture, these surface hydroxyl groups can potentially interact with the difluoromethoxy group.

While the C-F bonds are strong, the hydrolysis of fluorinated groups is not unknown. The mechanism would likely involve the interaction of the difluoromethoxy group with the silanol groups on the glass surface. Strained siloxane bonds on the silica (B1680970) surface can be susceptible to hydrolysis, and it is conceivable that the difluoromethoxy group could participate in surface-mediated reactions over time, although the conditions required for such a transformation would likely need to be forcing. psu.edu

Reactivity of the Chlorine Substituent in Aromatic Nucleophilic Substitution

The reactivity of halogen substituents in aromatic nucleophilic substitution (SNA) reactions is largely governed by the electronegativity of the halogen and the electronic nature of other substituents on the aromatic ring. Generally, for SNAr reactions, the rate of reaction follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, a step that is facilitated by a more electronegative halogen which increases the partial positive charge on the carbon.

In the case of this compound, the chlorine atom is attached to a benzene (B151609) ring substituted with a strongly electron-withdrawing difluoromethoxy group (-OCF₂H) and an iodine atom. The -OCF₂H group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. While the iodine atom is less electronegative than chlorine, the primary site for palladium-catalyzed cross-coupling reactions is the carbon-iodine bond due to its lower bond dissociation energy. nih.gov Consequently, the chlorine substituent is typically preserved during these transformations.

Under conditions specifically designed to promote SNAr, such as high temperatures and the use of strong nucleophiles, the chlorine atom could potentially be displaced. However, in the context of the more common cross-coupling reactions, the chlorine atom is significantly less reactive than the iodine atom and remains intact, serving as a latent reactive site for subsequent transformations if desired.

Cross-Coupling Reactions and Their Synthetic Utility

The most significant synthetic utility of this compound lies in its application as a substrate in cross-coupling reactions. The substantial difference in reactivity between the aryl-iodide and aryl-chloride bonds allows for highly selective reactions at the iodine position. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. yonedalabs.com For aryl halides, the rate of the initial oxidative addition step to the palladium(0) catalyst generally follows the order I > Br > Cl. wikipedia.orgyonedalabs.com This predictable reactivity profile makes this compound an ideal substrate for selective functionalization.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgwikipedia.org When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs exclusively at the more reactive C-I bond, yielding biaryl compounds while leaving the C-Cl bond untouched. wikipedia.org This allows for the synthesis of complex, polysubstituted aromatic structures.

A typical reaction involves treating the iodobenzene (B50100) derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4-Chloro-3-(difluoromethoxy)-1,1'-biphenyl |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-Chloro-3-(difluoromethoxy)-4'-methoxy-1,1'-biphenyl |

| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 3-(4-Chloro-3-(difluoromethoxy)phenyl)pyridine |

This table is illustrative and based on general protocols for Suzuki-Miyaura reactions.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, wikipedia.orgorganic-chemistry.org while the Sonogashira reaction couples an aryl halide with a terminal alkyne to create arylalkynes. wikipedia.orglibretexts.org Both reactions are staples in organic synthesis and, like the Suzuki-Miyaura coupling, proceed via a palladium catalyst. youtube.comnih.gov

For this compound, both Heck and Sonogashira couplings demonstrate excellent chemoselectivity for the C-I bond. wikipedia.org This enables the introduction of vinyl and alkynyl groups, respectively, at the iodine-bearing position without affecting the chlorine substituent.

In a Heck reaction, the compound would be reacted with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base. wikipedia.org

Table 2: Representative Conditions for Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-100 | (E)-1-Chloro-2-(difluoromethoxy)-4-styrylbenzene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp - 50 | 1-Chloro-2-(difluoromethoxy)-4-(phenylethynyl)benzene |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 | ( (4-Chloro-3-(difluoromethoxy)phenyl)ethynyl)trimethylsilane |

This table is illustrative and based on general protocols for Heck and Sonogashira reactions. organic-chemistry.orgnih.gov

A notable application stemming from the reactivity of iodobenzene derivatives is the synthesis of dibenzo[a,c]cyclooctatetraenes. This is achieved through a palladium-catalyzed [4+4] cyclic homocoupling of a borylvinyl iodobenzene derivative. rsc.orgnih.gov

The synthesis begins with a selective Suzuki-Miyaura cross-coupling between an iodobenzene, such as this compound, and a gem-diboryl reagent. The resulting borylvinyl iodobenzene intermediate can then undergo a palladium-catalyzed intramolecular homocoupling. This reaction pathway provides a powerful method for constructing complex, polycyclic aromatic systems from relatively simple precursors. rsc.orgnih.gov

Carbonylative cross-coupling reactions introduce a carbonyl group (-CO-) between the aryl group of the organohalide and a nucleophile, using carbon monoxide (CO) as the carbonyl source. These reactions are highly efficient for synthesizing ketones, amides, and esters. The reactivity of this compound is well-suited for these transformations, again with selective reaction at the C-I bond. For instance, a carbonylative Suzuki-Miyaura coupling with an arylboronic acid would yield an aryl ketone, while a carbonylative Sonogashira coupling with a terminal alkyne would produce an alkynyl ketone.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a historically significant and synthetically valuable method for forming new carbon-carbon and carbon-heteroatom bonds. While palladium catalysis is often dominant, copper catalysis offers unique reactivity, particularly for certain classes of fluoroalkylated substrates. For an aryl iodide such as this compound, these reactions provide efficient pathways to introduce various functional groups.

A notable application is in aromatic difluoromethylation. One methodology involves the reaction of aryl iodides with α-silyldifluoroacetates using a copper catalyst. benthamdirect.com This is followed by hydrolysis and a potassium fluoride-promoted decarboxylation to yield the difluoromethylated aromatic compound. benthamdirect.com Another powerful approach is the copper-catalyzed difluoromethylation using a (difluoromethyl)zinc reagent. nih.gov This reaction proceeds efficiently for aryl iodides without the need for additional ligands or activators, which are often required in other cross-coupling systems. nih.gov

The engagement of alkyl halides in these couplings has been historically challenging but has seen recent advances. A novel strategy utilizes aryl radicals, generated via copper catalysis, to initiate the cleavage of the carbon-iodine bond in alkyl iodides. capes.gov.br The resulting alkyl radicals then participate in a Negishi-type cross-coupling with a difluoromethyl zinc reagent, allowing for the formation of alkyl difluoromethane (B1196922) products under mild, room-temperature conditions. capes.gov.br This radical-based approach has proven effective for the late-stage modification of complex molecules, including pharmaceuticals. capes.gov.br

Furthermore, copper-mediated reactions between aryl iodides and iododifluoroacetamides have been systematically studied, revealing a competition between cross-coupling, intramolecular cyclization, and homocoupling reactions. researchgate.net By carefully tuning the reaction conditions and the substituents on the iododifluoroacetamide, the desired cross-coupling product can be selectively formed. researchgate.net

Table 1: Examples of Copper-Catalyzed Reactions Applicable to Aryl Iodides This table summarizes general findings for aryl iodides, which are applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Key Features | Citation |

|---|---|---|---|---|

| Difluoromethylation | α-Silyldifluoroacetates | Cu catalyst | Two-step process involving coupling and subsequent decarboxylation. | benthamdirect.com |

| Difluoromethylation | (Difluoromethyl)zinc reagent | Cu catalyst | Proceeds efficiently without added ligands or activators. | nih.gov |

| Fluoroalkylation | Iododifluoroacetamides | Cu powder | Selectivity between cross-coupling and side reactions can be controlled. | researchgate.net |

| Difluoromethylphosphonylation | Bromozinc-difluoromethylphosphonate | Cu catalyst | Provides access to aryldifluoromethylphosphonates. | nih.gov |

Gold-Catalyzed C-O Cross-Coupling

Gold catalysis has emerged as a powerful tool in organic synthesis, often displaying unique selectivity compared to other transition metals. nih.gov In the context of C-O bond formation, gold-catalyzed cross-coupling of aryl iodides like this compound offers a mild and efficient route to aryl ethers and esters. These reactions typically proceed through a Au(I)/Au(III) catalytic cycle. nih.govmdpi.com

One successful strategy involves the coupling of (hetero)aryl iodides with silver carboxylates. nih.govmdpi.com This transformation is notable for its excellent chemoselectivity and its insensitivity to moisture and air. nih.govmdpi.com It is compatible with a wide range of aromatic and aliphatic silver carboxylates, accommodating various electronic effects and steric hindrance without significant loss in yield. mdpi.com

Another significant advancement is the ligand-enabled gold-catalyzed C(sp²)-O cross-coupling between aryl iodides and aliphatic alcohols. nih.govrsc.org The use of specific ligands is crucial for this transformation, which overcomes common selectivity issues observed with other metal catalysts. nih.govrsc.org This method has been successfully applied to the synthesis of complex biomolecules and medicinally relevant motifs, demonstrating its broad utility. rsc.org While C-O coupling is prominent, related gold-catalyzed C-S cross-coupling reactions of aryl iodides with disulfides have also been developed, further highlighting the versatility of gold catalysis in forming carbon-heteroatom bonds. acs.org

Table 2: Gold-Catalyzed Cross-Coupling Reactions of Aryl Iodides This table summarizes general findings for aryl iodides, which are applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Key Features | Citation |

|---|---|---|---|---|

| C-O Coupling (Esterification) | Silver Carboxylates | Au(I)/Au(III) cycle | Moisture/air insensitive; works well intermolecularly and intramolecularly. | nih.govmdpi.com |

| C-O Coupling (Etherification) | Aliphatic Alcohols | Ligand-enabled Au catalyst | Overcomes selectivity issues seen with other transition metals. | nih.govrsc.org |

| C-S Coupling (Thioetherification) | Disulfides | Hemilabile P,N-ligand-assisted Au catalyst | Broad substrate scope and excellent functional group tolerance. | acs.org |

Metal-Free Cross-Coupling Approaches

To enhance the sustainability and cost-effectiveness of synthesis, metal-free cross-coupling reactions have gained significant attention. These methods avoid the use of expensive and potentially toxic transition metals. For aryl iodides, these reactions often proceed via radical pathways.

A prominent mechanism in this area is base-promoted homolytic aromatic substitution (BHAS). acs.org In this process, a strong base, such as potassium tert-butoxide, can act as an electron donor to generate an aryl radical from the aryl iodide. acs.org This radical can then engage in coupling with another aromatic or heteroaromatic species. The efficiency of this process can be enhanced by using additives like 1,1'-bis(diphenylphosphino)ferrocene (dppf), which can act as a catalytic single-electron transfer (SET) mediator. acs.org DFT calculations suggest that dppf can form a complex that enhances the SET ability of the base, facilitating the generation of the aryl radical from the aryl iodide. acs.org

Visible light-mediated approaches also provide a powerful platform for catalyst-free radical arylations. researchgate.net In some systems, a charge-transfer complex can form between an arenediazonium salt (a related aryl radical precursor) and a substrate or additive. researchgate.net Irradiation with visible light can then trigger a single electron transfer, leading to the formation of an aryl radical without the need for a dedicated photocatalyst. researchgate.net These radical-mediated C-H arylation reactions offer new synthetic routes to biaryl motifs that are complementary to traditional metal-catalyzed methods. acs.org

Direct C-H Functionalization Strategies Utilizing Aryl Iodides

Direct C-H functionalization is a highly atom-economical strategy that forms C-C or C-heteroatom bonds by activating a C-H bond, avoiding the need for pre-functionalized substrates. Aryl iodides like this compound are central to several of these advanced strategies.

Ortho C-H Functionalization via Templated Conversion Reactions

Achieving functionalization at the position ortho to the iodine atom in an aryl iodide has been a long-standing challenge. The Catellani reaction, which utilizes palladium and norbornene (NBE), is a cornerstone of ortho C-H functionalization, but some transformations have remained elusive. A recently developed template synthesis strategy has overcome these limitations. sioc-journal.cnnih.govnih.gov

This approach involves a multi-step, one-pot sequence. sioc-journal.cnchinesechemsoc.orggaylordchemical.com First, dimethylamine (B145610) is introduced at the ortho-site of the aryl iodide via a Pd/NBE-catalyzed C-H amination. sioc-journal.cnnih.gov The resulting ortho-dimethylamino aryl iodide is then rapidly converted into a methyl quaternary ammonium (B1175870) salt. nih.govgaylordchemical.com This salt acts as a stable template that prevents undesired Hofmann elimination in subsequent steps, enabling a range of functionalization reactions, such as oxylation and phosphonylation, that were previously inaccessible for aryl iodides in the field of Pd/NBE chemistry. sioc-journal.cnnih.govchinesechemsoc.org This method indirectly solves the challenge of direct ortho-functionalization for a broad scope of aryl iodides. nih.gov

Aryl Radical-Mediated Functionalizations

Aryl radicals, generated from aryl iodides, are potent intermediates for C-H functionalization. These strategies leverage the ability of an aryl radical to act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a C(sp³)-H bond to create an alkyl radical, which can then be functionalized.

A variety of methods can be used to generate the initial aryl radical from an aryl iodide precursor, including photocatalytic, electrochemical, or thermal conditions. For instance, an electrochemical strategy enables an aryl-to-alkyl radical relay for the arylation of a remote C(sp³)–H bond. In this process, aryl nitriles serve as both aryl radical precursors and redox mediators under transition-metal-free conditions, leading to the formation of products with all-carbon quaternary centers. Another approach uses a radical C-H arylation of heterocycles like oxazoles with aryl iodides, where the reaction proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism involving a radical-chain pathway. acs.org These methods demonstrate the power of using the aryl iodide as a precursor to a reactive intermediate that can activate distant and otherwise inert C-H bonds.

C(sp3)-H Functionalization via Molecular Iodine Catalysis

Molecular iodine (I₂) has emerged as an inexpensive, low-toxicity, and environmentally benign catalyst for a variety of organic transformations, including the challenging functionalization of C(sp³)–H bonds. sioc-journal.cnchinesechemsoc.org These reactions typically involve an oxidant, such as hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO), which works in concert with the iodine catalyst. rsc.orgnih.gov

A prime example of this chemistry is the molecular iodine-catalyzed cross-dehydrogenative coupling (CDC) between two different C(sp³)–H bonds. nih.govsioc-journal.cn For instance, the oxidative C-C bond formation between a tertiary amine and a carbon nucleophile can be achieved using catalytic I₂ with H₂O₂ as the terminal oxidant. sioc-journal.cnnih.gov The proposed mechanism involves the oxidation of the tertiary amine by an in situ-generated reactive iodine species (like HOI) to form an iminium ion, which is then trapped by the nucleophile. nih.gov

While molecular iodine is well-established for catalyzing the activation of C(sp³)–H bonds for coupling with various nucleophiles, its direct application in a catalytic cycle to couple a C(sp³)–H bond with an aryl iodide like this compound is not as extensively documented as transition-metal-based methods. sioc-journal.cnchinesechemsoc.org However, related strategies that utilize aryl iodides for C(sp³)-H functionalization under different catalytic paradigms exist. For example, photoredox catalysis can generate an aryl radical from an iodoarene, which then initiates a C(sp³)-H arylation via a hydrogen atom transfer process. mdpi.com These complementary methods underscore the synthetic potential of combining C-H activation with the reactivity of aryl iodides.

Other Notable Reactions

The synthesis of α-chloroketone acetals directly from ketones represents a significant advancement in organic synthesis, offering a safer and more convenient alternative to traditional methods that often employ hazardous reagents like molecular chlorine. thieme-connect.comorganic-chemistry.org The use of iodobenzene dichloride, a stable and easily handled solid, has emerged as a preferred method for this one-pot transformation. thieme-connect.comorganic-chemistry.org

Research Findings:

A comprehensive study by Yu and Zhang (2009) demonstrated the effective use of iodobenzene dichloride for the direct conversion of a variety of ketones, including aliphatic, aromatic, and cyclic ketones, into their corresponding α-chloroketone acetals. thieme-connect.comorganic-chemistry.org The reaction is typically carried out at room temperature in ethylene (B1197577) glycol, which serves as both the solvent and the acetal-forming reagent. organic-chemistry.orgorganic-chemistry.org The presence of 4 Å molecular sieves is crucial for the success of the reaction, as they remove the water generated during acetal (B89532) formation, thereby shifting the equilibrium towards the product. thieme-connect.comorganic-chemistry.org

This methodology consistently produces high to excellent yields of the desired α-chloroketone acetals. thieme-connect.comorganic-chemistry.org For instance, cyclic ketones such as cyclohexanone (B45756) and cyclopentanone (B42830) have been shown to convert to their respective acetals in high yields within a short reaction time. organic-chemistry.org The reaction is also applicable to a range of aromatic ketones, showcasing its broad utility. organic-chemistry.orgorganic-chemistry.org

The proposed mechanism for this transformation involves several key steps. organic-chemistry.org Initially, the ketone undergoes enolization. The enol form then attacks the electrophilic chlorine atom of iodobenzene dichloride, leading to the formation of an α-chloroketone intermediate. Subsequently, the carbonyl group of the α-chloroketone is acetalized by ethylene glycol to yield the final product. The iodobenzene is regenerated and can, in principle, be re-oxidized to the dichloride for reuse.

The following table summarizes representative examples of the synthesis of α-chloroketone acetals from various ketones using iodobenzene dichloride, illustrating the general conditions and yields that could be expected if this compound dichloride were used.

Table 1: Synthesis of α-Chloroketone Acetals Using Iodobenzene Dichloride

| Ketone | Reagent | Solvent | Additive | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclohexanone | Iodobenzene dichloride | Ethylene glycol | 4 Å molecular sieves | Room Temp. | 0.5 | 96 |

| Cyclopentanone | Iodobenzene dichloride | Ethylene glycol | 4 Å molecular sieves | Room Temp. | 0.5 | 96 |

| Acetophenone | Iodobenzene dichloride | Ethylene glycol | 4 Å molecular sieves | Room Temp. | 1.5 | 95 |

| Propiophenone | Iodobenzene dichloride | Ethylene glycol | 4 Å molecular sieves | Room Temp. | 2.0 | 92 |

| Butyrophenone | Iodobenzene dichloride | Ethylene glycol | 4 Å molecular sieves | Room Temp. | 2.5 | 89 |

Data derived from studies on the general synthesis of α-chloroketone acetals. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 4 Chloro 3 Difluoromethoxy Iodobenzene

Exploration of Oxidative Addition and Reductive Elimination Pathways in Catalysis

The transformation of 4-Chloro-3-(difluoromethoxy)iodobenzene in metal-catalyzed reactions, particularly cross-coupling reactions, fundamentally involves the elementary steps of oxidative addition and reductive elimination. libretexts.org The oxidative addition of the C-I bond of an aryl iodide to a low-valent metal center, such as Pd(0), is a critical initiation step in many catalytic cycles. researchgate.net For this compound, this process involves the insertion of the metal into the carbon-iodine bond, leading to a higher oxidation state of the metal. The rate and feasibility of this step are influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing nature of the chloro and difluoromethoxy groups can impact the electron density at the carbon atom of the C-I bond, thereby influencing the kinetics of the oxidative addition.

Computational studies on related 4-substituted iodobenzenes have shown that the oxidative addition to Pd(0)-phosphine complexes can proceed through different pathways, with the bisphosphine pathway often being barrierless. researchgate.net The reaction free energy of this step has been found to correlate with the Hammett constants of the para substituents, with electron-withdrawing groups generally favoring the reaction. researchgate.net

Reductive elimination is the reverse process of oxidative addition and is typically the final step in a catalytic cycle, resulting in the formation of the desired product and regeneration of the catalytically active species. wikipedia.org This step involves the formation of a new covalent bond between two ligands on the metal center, with a concomitant reduction in the metal's oxidation state. wikipedia.org For reductive elimination to occur, the ligands to be coupled must be situated in a cis orientation on the metal center. libretexts.org The steric and electronic properties of the ligands, including the 4-chloro-3-(difluoromethoxy)phenyl group, play a crucial role in the facility of this step. Reductive elimination is generally favored in complexes that are sterically hindered and electron-poor. uleth.ca

Mechanistic Aspects of Electrophilic Aromatic Substitution Reactions with Iodine

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The mechanism of EAS typically proceeds in two steps: the initial attack of an electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comuci.edulibretexts.org The first step is generally the rate-determining step as it involves the disruption of the aromatic system. uci.edu

In the context of reactions involving this compound, while it is already iodinated, understanding the principles of electrophilic aromatic substitution is crucial for predicting potential side reactions or for designing syntheses of related compounds. The substituents on the benzene (B151609) ring, namely the chloro and difluoromethoxy groups, exert significant influence on the regioselectivity and rate of further electrophilic attack.

The chloro group is an ortho, para-director, but it is also a deactivating group due to its inductive electron-withdrawing effect being stronger than its resonance electron-donating effect. uci.edu The difluoromethoxy group is also strongly electron-withdrawing. Therefore, the benzene ring in this compound is significantly deactivated towards electrophilic attack.

Should an electrophilic substitution reaction occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The interplay between the ortho, para-directing chloro group and the meta-directing (due to its strong electron-withdrawing nature) difluoromethoxy group, along with the existing iodine atom, would lead to a complex regiochemical outcome.

For the iodination of aromatic compounds, the electrophile is often considered to be a more reactive iodine species, such as I⁺, which can be generated from molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. masterorganicchemistry.comlibretexts.org The mechanism then follows the general two-step EAS pathway. masterorganicchemistry.com

Radical Intermediates in Cross-Coupling and Functionalization Reactions

While many cross-coupling reactions are described by ionic mechanisms involving oxidative addition and reductive elimination, the involvement of radical intermediates has been identified in certain systems. libretexts.org Radical pathways can be initiated through single-electron transfer (SET) processes between the catalyst and the aryl halide.

In the case of this compound, the C-I bond is the most likely site for initial reaction in cross-coupling processes. The generation of a 4-chloro-3-(difluoromethoxy)phenyl radical could occur through the interaction with a low-valent metal catalyst. Once formed, this radical can participate in subsequent steps of a catalytic cycle. For instance, in certain nickel-catalyzed cross-couplings, the reaction is proposed to proceed through the formation of an alkyl radical which then couples with an aryl nickel species. The addition of radical scavengers like TEMPO can be used as a mechanistic probe; suppression of the reaction in the presence of such scavengers suggests the involvement of radical intermediates. nih.gov

Furthermore, photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. ucla.edu It is conceivable that photoredox catalysis could be employed to generate a 4-chloro-3-(difluoromethoxy)phenyl radical from this compound, which could then be trapped by a suitable coupling partner. Mechanistic studies in such systems often involve investigating the effect of light, the photocatalyst, and radical traps to elucidate the reaction pathway. ucla.edu

The potential for radical-radical cross-coupling, while often challenging to control, represents another mechanistic possibility. thieme-connect.de This would involve the coupling of the 4-chloro-3-(difluoromethoxy)phenyl radical with another radical species in the reaction mixture.

Understanding Selectivity and Regiochemistry in Multi-Substituted Systems

The presence of multiple substituents on the benzene ring of this compound introduces significant challenges and opportunities in terms of selectivity and regiochemistry. In cross-coupling reactions, the primary selectivity question is which C-X bond will react. Given the general trend of C-I > C-Br > C-Cl for oxidative addition to common catalysts like palladium, the C-I bond in this compound is expected to be the most reactive site. researchgate.net This inherent difference in reactivity allows for selective functionalization at the iodine-bearing carbon.

However, the electronic effects of the chloro and difluoromethoxy substituents can modulate this reactivity. Frontier molecular orbital (FMO) theory can be a powerful tool for understanding and predicting the site-selectivity of oxidative addition. chemrxiv.org The energy and coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate can dictate the preferred site of attack by the electron-rich metal catalyst. For substituted halopyridines, it has been shown that LUMO symmetry and orbital coefficients at the reactive carbon control the oxidative addition mechanism and site-selectivity. chemrxiv.org A similar analysis for this compound would provide valuable insights into its reactivity.

In reactions where the aromatic ring itself acts as a nucleophile or is subject to attack, the directing effects of the three substituents (chloro, difluoromethoxy, and iodo) become paramount. The chloro group is ortho, para-directing, while the strongly electron-withdrawing difluoromethoxy and iodo groups are meta-directing. The outcome of such a reaction would depend on the nature of the reagent and the reaction conditions, which can sometimes be tuned to favor a particular regioisomer.

Autocatalytic Phenomena and Reaction Kinetics Studies

Autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, can lead to complex reaction profiles, often characterized by an induction period followed by a rapid acceleration in reaction rate. While specific studies on autocatalysis involving this compound are not prevalent in the searched literature, the principles of autocatalysis could be relevant in certain transformations. For instance, if a reaction involving this compound releases a species that can catalyze the initial activation of the substrate, autocatalytic behavior might be observed.

Reaction kinetics studies are essential for elucidating reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, the rate law can be determined. This information provides insights into the composition of the transition state of the rate-determining step. For reactions involving this compound, kinetic studies could, for example, determine the order of the reaction with respect to the aryl iodide, the catalyst, and other reagents. This would help to distinguish between different proposed mechanistic pathways, such as those involving monomeric or dimeric catalyst species, or pathways with different rate-limiting steps.

For instance, in the oxidative addition of haloarenes to a palladium(0) complex, distinct mechanisms and rate laws were observed for chloro-, bromo-, and iodoarenes. berkeley.edu A similar detailed kinetic investigation of reactions involving this compound would be highly informative.

Dearomatization Mechanisms of Aryl Iodanes

Aryl iodanes, or hypervalent iodine(III) compounds, can be synthesized from aryl iodides and are valuable reagents in organic synthesis. These compounds can undergo dearomatization reactions, which break the aromaticity of the ring and lead to the formation of highly functionalized cyclic products.

A reported mechanism for the dearomatization of aryl iodanes involves a "rearrangement/addition" sequence. nih.govresearchgate.net This process can be initiated by a rapid masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of the aryl iodane (B103173) with a suitable nucleophile, such as an α-stannyl nitrile, to form a highly electrophilic dearomatized intermediate. nih.govresearchgate.net This unstable intermediate can then be trapped in situ by a variety of nucleophiles, resulting in the formation of a polysubstituted alicyclic product. nih.govresearchgate.net This strategy allows for the sequential installation of two different functional groups onto the aromatic ring in a single operation.

Theoretical and Computational Studies on 4 Chloro 3 Difluoromethoxy Iodobenzene

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 4-chloro-3-(difluoromethoxy)iodobenzene, DFT calculations could elucidate the mechanisms of various reactions in which it might participate.

For instance, in reactions involving the iodine atom, such as cross-coupling reactions or the formation of hypervalent iodine reagents, DFT can be used to model the transition states and intermediates. researchgate.net Computational studies on related aryl-iodonium salts have successfully used DFT to map out reaction pathways, determine activation energies, and explain observed stereoselectivity. researchgate.net Such calculations would typically involve geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data like Gibbs free energy. Different functionals, such as B3LYP or M06-2X, are often employed to provide accurate results for organic molecules. rsc.org

Table 1: Hypothetical DFT Investigation of a Reaction Mechanism

| Computational Step | Purpose | Typical Output |

| Geometry Optimization | Find the lowest energy structure of reactants, intermediates, and products. | Optimized Cartesian coordinates, energy values. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Geometry of the transition state, imaginary frequency. |

| Frequency Calculation | Characterize stationary points and compute thermodynamic properties. | Vibrational frequencies, zero-point energy, enthalpy, Gibbs free energy. |

| Intrinsic Reaction Coordinate (IRC) | Confirm the connection between a transition state and its corresponding minima. | Reaction path profile. |

Molecular Modeling and Electronic Structure Analysis

Molecular modeling of this compound would provide insights into its three-dimensional structure and the distribution of electrons within the molecule. The electronic structure dictates the molecule's physical and chemical properties.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map is another crucial tool, which visualizes the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this specific molecule, one would expect a region of positive potential (a σ-hole) on the iodine atom, making it a potential halogen bond donor.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can predict how this compound might behave in new, un-tested reactions. By calculating various reactivity descriptors derived from DFT, such as global and local electrophilicity and nucleophilicity indices, researchers can hypothesize its reactivity profile.

For example, the regioselectivity of reactions, such as electrophilic aromatic substitution, could be predicted by analyzing the calculated charges on the aromatic carbon atoms or by modeling the stability of the potential intermediates (sigma complexes). The influence of the chloro, difluoromethoxy, and iodo substituents on the aromatic ring's reactivity can be systematically evaluated.

Conformational Analysis and Intermolecular Interactions

The difluoromethoxy group introduces conformational flexibility to the molecule. The orientation of this group relative to the benzene (B151609) ring can be studied through conformational analysis. By rotating the C-O bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformers.

Furthermore, computational methods are invaluable for studying the non-covalent interactions that govern how molecules of this compound interact with each other in the solid state or with other molecules in solution. Due to the presence of fluorine, chlorine, and iodine, a variety of intermolecular interactions are possible, including:

Halogen bonding: The iodine and chlorine atoms can act as halogen bond donors.

Hydrogen bonding: The fluorine atoms of the difluoromethoxy group can act as weak hydrogen bond acceptors in interactions with C-H bonds. researchgate.net

Dispersion forces: These are significant, particularly for the large iodine atom. nih.gov

Topological analyses of electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature and strength of these weak interactions. researchgate.net

Chemical Space Exploration for Structure-Reactivity Relationships

While there is no specific information for this compound, this molecule can be considered part of a larger "chemical space" of substituted halobenzenes. Computational studies often explore this space to establish structure-reactivity relationships (SRRs) or structure-property relationships (SPRs). By systematically varying the substituents on the benzene ring and performing high-throughput computational analysis, it is possible to build models that correlate structural features with reactivity or other properties. This approach is fundamental in materials science and drug discovery for designing new molecules with desired characteristics.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecules

In the realm of organic chemistry, "building blocks" are foundational molecules used for the modular assembly of more complex molecular structures. sigmaaldrich.comnewswise.comyoutube.com 4-Chloro-3-(difluoromethoxy)iodobenzene serves as an exemplary building block due to the distinct reactivity of its functional groups. The presence of an iodine atom allows for a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for forming carbon-carbon bonds. The chloro and difluoromethoxy groups, in turn, influence the electronic properties of the molecule and can be retained or modified in the final product to impart specific characteristics.

The strategic placement of these functional groups on the benzene (B151609) ring provides chemists with a powerful tool for regioselective synthesis. This allows for the precise construction of intricate molecular architectures, which is crucial in the development of new drugs and materials. The ability to selectively react one part of the molecule while leaving others intact is a cornerstone of modern synthetic strategy, and this compound is a prime example of a reagent that facilitates this approach.

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The unique structural features of this compound make it a valuable starting material for the synthesis of biologically active compounds and pharmaceutical intermediates. researchgate.net The difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile.

One of the key applications of this compound is in the synthesis of substituted anilines, which are precursors to a wide range of pharmaceuticals. For instance, the iodo group can be replaced with an amino group through various nitrogen-insertion reactions. The resulting aniline (B41778) can then be further modified to create complex molecules with potential therapeutic applications. The synthesis of rafoxanide, a halogenated salicylanilide, showcases a similar multi-step synthesis starting from readily available precursors. nih.gov

The following table outlines a general synthetic pathway for creating a hypothetical pharmaceutical intermediate from this compound:

| Step | Reactants | Reagents | Product |

| 1 | This compound | Sodium azide, Copper(I) iodide | 4-Azido-1-chloro-2-(difluoromethoxy)benzene |

| 2 | 4-Azido-1-chloro-2-(difluoromethoxy)benzene | Triphenylphosphine, Water | 4-Chloro-3-(difluoromethoxy)aniline |

| 3 | 4-Chloro-3-(difluoromethoxy)aniline | Acetyl chloride | N-(4-Chloro-3-(difluoromethoxy)phenyl)acetamide |

Precursor for Advanced Fluorinated Materials

The demand for advanced materials with unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics, is constantly growing. Fluorinated compounds play a crucial role in the development of these materials, and this compound serves as an important precursor in this field. beilstein-journals.org The presence of the difluoromethoxy group can impart desirable properties to polymers and other materials.

The reactivity of the iodo and chloro groups allows for the incorporation of the 4-Chloro-3-(difluoromethoxy)phenyl moiety into larger polymer chains or for its use in the synthesis of specialized monomers. These monomers can then be polymerized to create advanced fluorinated materials with applications in electronics, aerospace, and other high-tech industries. The synthesis of trifluoromethyl ethers, for example, highlights the introduction of fluorinated groups to create compounds with enhanced lipophilicity. beilstein-journals.org

Derivatization for Novel Chemical Entities (e.g., 2-aminothiazole, benzimidazole (B57391) derivatives)

The versatility of this compound extends to its derivatization into a variety of novel chemical entities, including heterocyclic compounds like 2-aminothiazoles and benzimidazoles. These heterocyclic scaffolds are present in a vast number of biologically active molecules and approved drugs.

The synthesis of benzimidazole derivatives, for instance, can be achieved by reacting a derivative of this compound with an appropriate diamine. nih.gov The resulting benzimidazoles can exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The ability to form hydrogen bonds and participate in π-π stacking interactions makes the benzimidazole scaffold a privileged structure in medicinal chemistry. nih.gov

A representative reaction for the synthesis of a benzimidazole derivative is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Amino-5-chloro-4-(difluoromethoxy)benzaldehyde | o-Phenylenediamine | Oxidizing agent | 2-(5-Chloro-4-(difluoromethoxy)phenyl)-1H-benzo[d]imidazole |

Use in Aldehyde Synthesis via Carbonylation

Carbonylation reactions are a powerful tool in organic synthesis for the introduction of a carbonyl group. This compound can be utilized in palladium-catalyzed carbonylation reactions to synthesize the corresponding aldehyde, 4-chloro-3-(difluoromethoxy)benzaldehyde. This aldehyde is a valuable intermediate that can be used in a variety of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex molecular frameworks.

The carbonylation reaction typically involves reacting the iodo-compound with carbon monoxide and a reducing agent in the presence of a palladium catalyst. The ability to efficiently generate this aldehyde adds another layer to the synthetic utility of this compound.

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is undergoing a significant shift towards sustainability, prioritizing the development of environmentally benign synthetic processes. Future research concerning the synthesis of 4-Chloro-3-(difluoromethoxy)iodobenzene and similar structures will likely focus on "green chemistry" principles to minimize environmental impact. This involves exploring novel catalysts and reaction media that are non-toxic, biodegradable, and efficient.

One promising avenue is the use of natural, biodegradable catalysts. For instance, research into using materials like honey as a homogeneous catalyst for multi-component reactions has shown excellent yields under environmentally friendly conditions. journaljpri.com Such approaches highlight a trend towards replacing traditional, often toxic, metal catalysts with sustainable alternatives. journaljpri.com The development of one-pot syntheses, which reduce the number of steps, minimize waste from purification, and save time and resources, will also be a critical goal. journaljpri.com For the industrial-scale production of halogenated aromatics, future efforts will aim to adapt existing methods, such as the chlorination of precursors, to use more benign solvents and catalysts, moving away from potentially hazardous reagents. researchgate.netgoogle.com

Advancements in Site-Selective Functionalization

A primary challenge and a significant area of future research for molecules like this compound is achieving site-selective functionalization. nih.govacs.org With two different halogen atoms (iodine and chlorine) and multiple C-H bonds, the ability to predictably modify one specific position on the aromatic ring is highly valuable. acs.orgnih.gov

Current and future strategies for achieving such selectivity include:

Exploiting Inherent Reactivity: The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions. Future research will continue to refine catalyst systems that can exquisitely differentiate between these two halogens, allowing for sequential, selective couplings.

Directing-Group-Controlled C-H Functionalization: While the target molecule lacks a classical directing group, a major trend in synthesis is the development of transient or removable directing groups that can guide a catalyst to a specific C-H bond, including those at distal positions like meta and para. youtube.com

Catalyst and Ligand Control: The evolution of sophisticated ligands allows for the fine-tuning of a metal catalyst's steric and electronic properties. This can override the inherent reactivity of the substrate, enabling functionalization at a less reactive site. nih.govnih.gov Research into computational tools to predict this selectivity is also an emerging field. acs.org

Iron-Catalyzed Halogenation: The use of catalysts like iron(III) triflimide has shown promise for the highly regioselective halogenation of arenes, which could be applied to introduce further functionality onto the ring in a controlled manner. thieme-connect.de

The ability to functionalize polyhalogenated arenes site-selectively is critical for rapidly constructing libraries of complex molecules for applications in medicine and materials science. nih.govnih.gov

Integration with Photoredox and Electrochemistry in Catalysis

Visible-light photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools in modern organic synthesis, offering mild conditions to access highly reactive intermediates. nih.govchemistryworld.com These technologies are particularly well-suited for the synthesis and functionalization of difluoromethoxy-containing compounds. nih.govnih.govresearchgate.netcolab.ws

Future research will likely integrate these methods in several ways:

Synthesis of the -OCF2H Moiety: Photoredox catalysis can be used to generate difluorocarbene intermediates from precursors under mild conditions, avoiding the harsh reagents or elevated temperatures required in some traditional methods. nih.gov

C-H Functionalization: Photocatalytic methods are effective for generating radicals, such as the difluoromethyl radical, which can then engage in C-H functionalization reactions on aromatic rings. rsc.org This allows for the direct installation of fluorinated groups without pre-functionalization. semanticscholar.org

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, driven simply by an electric current. rsc.org This is advantageous for generating reactive species, such as the difluoromethyl radical from precursors like CF2HSO2Na, or for mediating fluorination reactions in a highly controlled and safer manner, particularly when dealing with reagents like hydrofluoric acid. rsc.orgnih.gov The difunctionalization of alkenes using electrochemical methods also points to new ways of building complex fluorinated structures. researchgate.net

Table 1: Emerging Catalytic Methods for Aryl Halide Functionalization

| Method | Catalyst/Conditions | Transformation | Potential Application for this compound |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Ru(bpy)3(PF6)2 or organic dyes, visible light | Generation of •OCF3 or •CF2H radicals for C-O or C-C bond formation. nih.govresearchgate.net | Late-stage C-H difluoromethoxylation or synthesis of the core structure under mild conditions. |

| Electrochemistry | Anodic oxidation, undivided cell | Generation of difluoromethyl radicals from CF2HSO2Na for addition reactions. rsc.org | Metal-free functionalization of coupling partners for subsequent reaction at the C-I or C-Cl position. |

| Flow Electrochemistry | Anodic oxidation of an iodoarene mediator in a flow reactor. | Safe, in-situ generation of reactive (difluoroiodo)arene fluorinating agents. nih.gov | A safer and scalable method for fluorination reactions involving the aromatic core. |

Exploration of Novel Reactivity Modes for the Difluoromethoxy Group

Traditionally, the difluoromethoxy (-OCF2H) group is considered a stable substituent used to modulate the physicochemical properties of a molecule, such as lipophilicity and hydrogen bonding capacity. researchgate.netacs.org It is often viewed as a bioisostere for hydroxyl, thiol, or amine groups. acs.org However, emerging research is beginning to treat fluorinated groups not just as passive spectators but as active participants in chemical transformations.

A key future direction will be the exploration of the -OCF2H group on the target molecule as a "masked" reactive handle. Research has shown that difluoromethyl groups (Ar-CF2H) can be deprotonated under specific conditions using a combination of a strong base and a Lewis acid to form a nucleophilic Ar-CF2– synthon. acs.org This "umpolung" or reversal of polarity opens up entirely new synthetic possibilities, allowing the difluoromethylene unit to react with a wide range of electrophiles to form new carbon-carbon bonds. acs.org Applying this concept to the difluoromethoxy group could unlock novel pathways for elaborating the structure of this compound in previously inaccessible ways.

Synergistic Approaches in Catalyst Design for Complex Aryl Halides

The successful functionalization of complex aryl halides like this compound heavily relies on the performance of the catalyst. A major trend is the rational design of catalysts, particularly palladium-based systems, with enhanced stability, activity, and scope. digitellinc.comcapes.gov.brthieme-connect.com

Future research will focus on several key aspects of catalyst design:

Advanced Ligand Scaffolds: The development of new generations of ligands, such as bulky and electron-rich dialkylbiaryl monophosphines (e.g., GPhos), has been crucial for improving the efficiency of cross-coupling reactions. nih.gov These ligands stabilize the active catalytic species, prevent catalyst deactivation, and allow reactions to proceed at lower catalyst loadings and milder temperatures, even with challenging substrates. nih.govnih.gov

Addressing Catalyst Poisoning: Substrates containing groups like thiols can poison traditional palladium catalysts. Fourth-generation catalyst systems have been specifically designed to be more robust and tolerant of such functional groups, expanding the scope of possible transformations. nih.gov

Synergistic Catalysis: Combining different catalytic modes is a powerful emerging strategy. For example, a process could combine iron catalysis for selective C-H iodination with copper catalysis for a subsequent Ullmann-type coupling, achieving a one-pot C-H amination or etherification. thieme-connect.de Similarly, rhodium catalysis can be used to activate a C-H bond, which then interacts with a hypervalent iodine reagent to create an electrophilic aryl-iodonium intermediate, enabling reactions with nucleophiles. snnu.edu.cn Such synergistic approaches provide orthogonal reactivity to traditional cross-coupling methods.

Table 2: Synergistic Approaches in Catalyst Design for Complex Aryl Halides

| Catalyst Generation/Approach | Ligand Type/Key Feature | Typical Reaction | Relevance to Complex Aryl Halides |

|---|---|---|---|

| Second Generation | Aromatic bisphosphines (e.g., dppf) | Aryl amination, Suzuki coupling. capes.gov.br | Established systems, but may require harsh conditions for complex substrates. |

| Third Generation | Sterically hindered alkylmonophosphines or N-heterocyclic carbenes (NHCs). nih.gov | Improved activity for coupling with aryl chlorides. nih.gov | Enables selective reaction at the C-Cl bond of this compound. |

| Fourth Generation / Advanced Ligands | Dialkylbiaryl monophosphines (e.g., GPhos, Josiphos). nih.govnih.gov | Room-temperature C-N coupling, thioetherification, coupling of primary amines. nih.govnih.gov | High stability and reactivity allow for broad functional group tolerance and milder conditions. |

| Synergistic Fe/Cu Catalysis | Lewis acid (Fe(NTf2)3) + Cu(I) catalyst. | One-pot C-H halogenation followed by C-N/C-O/C-S bond formation. thieme-connect.de | Provides a pathway for C-H functionalization, orthogonal to cross-coupling at C-X bonds. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-(difluoromethoxy)iodobenzene, and how are reaction conditions optimized for laboratory-scale preparation?

- Methodological Answer : The compound can be synthesized via halogen exchange or stepwise functionalization. A common approach involves iodination of a pre-chlorinated and difluoromethoxylated benzene derivative using iodine in the presence of catalysts like CuI under controlled temperatures (40–60°C). Solvent choice (e.g., DMF or THF) and stoichiometric ratios of iodine to substrate (1:1.2) are critical for minimizing byproducts. Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions via chemical shifts (e.g., iodine’s deshielding effect at ~7.2 ppm for aromatic protons).

- FT-IR : Confirms C-Cl (750–550 cm) and O-CF (1250–1100 cm) stretches.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 338.88) and isotopic patterns for chlorine/iodine .

Q. How does the reactivity of this compound compare to analogous polyhalogenated benzenes in cross-coupling reactions?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings due to its favorable leaving-group properties. However, steric hindrance from the difluoromethoxy group may reduce reaction rates compared to simpler iodobenzenes. Optimization requires palladium catalysts (e.g., Pd(PPh)), elevated temperatures (80–100°C), and polar aprotic solvents (e.g., DMSO). Comparative studies with 4-Chloro-3-fluoroiodobenzene show 10–15% lower yields due to electronic effects of the difluoromethoxy group .

Advanced Research Questions

Q. What strategies improve regioselectivity in derivatization reactions involving this compound?

- Methodological Answer :

- Directing Groups : Introducing temporary directing groups (e.g., boronic esters) at the iodine site enhances control over C-H functionalization.

- Catalytic Systems : Bimetallic catalysts (Pd/Cu) improve selectivity in Sonogashira couplings by stabilizing transition states.

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices for electrophilic attack, guiding experimental design .

Q. How can computational chemistry aid in predicting the biological interactions of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases), prioritizing derivatives for synthesis.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions (e.g., halogen bonding with Tyr residues).

- QSAR Models : Correlate electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in iodine source (molecular I vs. NIS) or catalytic systems. Systematic studies should:

- Control Moisture : Use anhydrous solvents and molecular sieves to prevent hydrolysis of intermediates.

- Monitor Reaction Progress : In-situ IR or GC-MS tracks intermediate formation and identifies side reactions (e.g., dehalogenation).

- Reproduce Conditions : Cross-validate protocols using high-purity substrates (>99%) and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.